Lipophilicity Shift vs. Parent Cyclohexanesulfonamide
The 3-cyclopropyl substitution substantially increases calculated lipophilicity compared to the unsubstituted parent compound, cyclohexanesulfonamide. This property affects membrane permeability predictions and compound distribution in biphasic systems. [1]
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (computed by PubChem) |
| Comparator Or Baseline | Cyclohexanesulfonamide (CAS 2438-38-2): LogP = 0.77 (reported on ChemSrc) |
| Quantified Difference | Δ(XLogP3/LogP) ≈ +1.03 units |
| Conditions | In silico prediction using XLogP3 for the target; experimentally derived LogP value reported for comparator. Data sources: PubChem and ChemSrc. |
Why This Matters
A one-log-unit increase in lipophilicity can significantly alter passive membrane permeability and off-target binding profiles, making the cyclopropyl analog a distinct tool for tuning ADME properties in lead optimization.
- [1] PubChem CID 64624476: 3-Cyclopropylcyclohexane-1-sulfonamide. XLogP3-AA value. National Center for Biotechnology Information (2024). View Source
